(Z)-methyl 4-(hydroxyimino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate
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Overview
Description
(Z)-methyl 4-(hydroxyimino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate is a chemical compound belonging to the class of pyrazolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 4-(hydroxyimino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate typically involves the following steps:
1,3-Dipolar Cycloaddition: : This reaction involves the cycloaddition of a bicyclic sydnone to a propargylic acid amide, forming the pyrazolopyridine core[_{{{CITATION{{{_1{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo1 ....
Hydrogenation: : The partially saturated pyrazolopyridine system can be obtained by hydrogenating pyrazolo[1,5-a]pyridines[_{{{CITATION{{{_1{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo1 ....
Carboxylation: : The carboxylate group is introduced through subsequent reactions, such as the reaction of the intermediate with acetylene dicarboxylic acid esters followed by monodecarboxylation[_{{{CITATION{{{_1{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo1 ....
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(Z)-methyl 4-(hydroxyimino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: : The hydroxyimino group can be oxidized to form corresponding oxo derivatives.
Reduction: : The compound can be reduced to remove the hydroxyimino group, yielding a different set of derivatives.
Substitution: : Various substituents can be introduced at different positions on the pyrazolopyridine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.
Major Products Formed
Scientific Research Applications
Chemistry and Biology
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features make it a candidate for drug design and development, targeting various diseases.
Industry
In the industrial sector, (Z)-methyl 4-(hydroxyimino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate can be used as a building block for the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary, but often include modulation of biochemical processes or inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyridines: : These compounds share the pyrazole-pyridine core structure but differ in their substituents and functional groups.
Pyrazoles: : Compounds containing only the pyrazole ring, lacking the fused pyridine ring.
Pyridines: : Compounds containing only the pyridine ring, without the pyrazole moiety.
Properties
IUPAC Name |
methyl (4Z)-4-hydroxyimino-6,7-dihydro-5H-pyrazolo[1,5-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-15-9(13)7-5-8-6(11-14)3-2-4-12(8)10-7/h5,14H,2-4H2,1H3/b11-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBILDHBHIRHXAN-WDZFZDKYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2CCCC(=NO)C2=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=NN2CCC/C(=N/O)/C2=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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